molecular formula C14H18BrClN2O2 B1663742 (4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride CAS No. 446031-79-4

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride

Cat. No.: B1663742
CAS No.: 446031-79-4
M. Wt: 361.66 g/mol
InChI Key: YNBXNVUZXFMNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride (SSR180711) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It was developed by Sanofi-Aventis as a therapeutic candidate for cognitive deficits in schizophrenia and other central nervous system (CNS) disorders. Its structure features a bicyclic diazabicyclononane core linked to a 4-bromophenyl ester group, with a hydrochloride salt enhancing solubility and stability .

Key pharmacological properties include:

  • Binding affinity: High selectivity for α7 nAChRs with Ki values of 14 nM (human) and 22 nM (rat) .
  • Functional activity: Partial agonist profile at recombinant human α7 nAChRs, with dose-dependent inhibition of [³H]-bungarotoxin binding .
  • Therapeutic effects: Demonstrated efficacy in rodent models of schizophrenia, including reversal of phencyclidine (PCP)-induced cognitive deficits .

Despite promising preclinical data, SSR180711 was discontinued after Phase II clinical trials due to insufficient clinical benefit and risk considerations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SSR 180711 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the construction of the heterocyclic core through cyclization reactions.

    Functionalization: Introduction of functional groups necessary for activity, such as bromination or nitration.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance solubility and stability.

Industrial Production Methods

Industrial production of SSR 180711 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of reaction conditions: Using catalysts and solvents that are suitable for large-scale reactions.

    Purification: Employing techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

SSR 180711 hydrochloride undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

SSR 180711 hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in studies involving nicotinic acetylcholine receptors.

    Biology: Investigated for its role in modulating neurotransmitter release and synaptic plasticity.

    Medicine: Explored for potential therapeutic effects in cognitive disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new pharmacological agents targeting nicotinic receptors.

Mechanism of Action

SSR 180711 hydrochloride exerts its effects by selectively binding to the alpha-7 nicotinic acetylcholine receptor. This binding increases glutamatergic neurotransmission and acetylcholine release, leading to enhanced synaptic plasticity and cognitive function. The compound’s partial agonist activity means it can activate the receptor without causing excessive stimulation, which is beneficial for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar α7 nAChR Agonists

Structural and Pharmacological Comparisons

The table below compares SSR180711 with other α7 nAChR agonists in terms of structure, binding affinity, and clinical status:

Compound Name Structure Class α7 nAChR Ki (nM) Agonist Profile Clinical Status Key Limitations
SSR180711 Diazabicyclononane carboxylate 14 (human) Partial agonist Discontinued (Phase II) Insufficient benefit/risk
PHA-543613 Azabicyclo[2.2.2]octane 9.4 Full agonist Discontinued (Phase I) Adverse effects
ABT-107 Azabicyclo[2.2.2]octane 0.3 Full agonist Discontinued (Phase I) Toxicity concerns
TC-5619 Quinuclidine benzofuran 1.0 Partial agonist Discontinued (Phase II) Lack of efficacy
Encenicline (EVP-6124) Quinuclidine benzothiophene 1.2 Partial agonist Discontinued (Phase III) Gastrointestinal toxicity
NS6740 Diazabicyclononane oxadiazole 0.8 Silent agonist Preclinical Limited CNS penetration

Key Observations :

  • Structural diversity: While SSR180711 and NS6740 share the diazabicyclononane core, others like PHA-543613 and ABT-107 use azabicyclo[2.2.2]octane scaffolds. Structural rigidity impacts receptor binding and functional activity .
  • Binding vs.
  • Partial vs. full agonism : SSR180711’s partial agonism may reduce desensitization risks compared to full agonists like PHA-543613, but clinical outcomes were still suboptimal .

Salt Form Comparisons

SSR180711’s hydrochloride salt was compared to its fumarate salt in preclinical development:

Property Hydrochloride Salt Fumarate Salt
Melting Point 112°C (free base) 175–176°C
Purity (HPLC) 95.5% (free base) 100%
Solubility in Water Low 2.5x higher than free base
Stability Hygroscopic; loses H₂O Non-hygroscopic; stable

The fumarate salt demonstrated superior physicochemical properties, including enhanced stability and solubility, making it more suitable for formulation .

Research Findings and Clinical Implications

  • SSR180711 in schizophrenia models : Restored PCP-induced deficits in attention and memory, reversed by α7 antagonist MLA, confirming receptor specificity .
  • Comparative failure in clinical trials : Unlike SSR180711, compounds like DMXB-A (GTS-21) showed modest cognitive benefits but faced bioavailability issues .
  • Salt form optimization : The fumarate salt’s improved properties highlight the importance of salt selection in drug development .

Biological Activity

The compound (4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate; hydrochloride , commonly referred to as SSR180711, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has garnered attention for its potential therapeutic applications in cognitive disorders, particularly schizophrenia and Alzheimer's disease. This article delves into its biological activity, pharmacological profile, and relevant case studies.

  • Molecular Formula : C14H17BrN2O2
  • Molecular Weight : 325.206 g/mol
  • CAS Number : 298198-52-4

SSR180711 exhibits high affinity for both rat and human α7 nAChRs, with inhibition constants (K_i) of approximately 22±4 nM and 14±1 nM, respectively . It functions as a partial agonist, demonstrating intrinsic activity levels of 51% and 36% in different experimental setups. The compound enhances neurotransmission by increasing extracellular acetylcholine levels in the hippocampus and prefrontal cortex, which are critical areas for cognitive function .

Pharmacological Profile

The pharmacological effects of SSR180711 have been characterized through various in vitro and in vivo studies:

  • Cognitive Enhancement :
    • SSR180711 has been shown to enhance long-term potentiation (LTP) in hippocampal slices from rats and mice at concentrations as low as 0.3 μM . This suggests a potential role in improving synaptic plasticity, which is crucial for learning and memory.
  • Neurotransmitter Release :
    • The compound significantly increases glutamatergic and GABAergic postsynaptic currents in CA1 pyramidal cells of the hippocampus . This dual action may contribute to its cognitive-enhancing effects while also providing neuroprotective benefits.
  • Behavioral Studies :
    • In animal models, SSR180711 administration has been linked to increased firing rates of neurons in the ventral pallidum, indicating enhanced dopaminergic signaling . Additionally, microdialysis studies reveal dose-dependent increases in acetylcholine release following SSR180711 administration.

Comparative Data Table

ParameterSSR180711Control
K_i (nM)22±4 (rat), 14±1 (human)N/A
Intrinsic Activity (%)51 (Xenopus oocytes), 36 (GH4C1)N/A
EC50 (μM)4.4 (Xenopus), 0.9 (GH4C1)N/A
LTP EnhancementYes (at 0.3 μM)No
Acetylcholine ReleaseIncreasedBaseline levels

Cognitive Disorders

A study published in Nature highlighted SSR180711's potential for treating cognitive deficits associated with schizophrenia. The research demonstrated that the compound improved cognitive performance in animal models predictive of therapeutic activity for schizophrenia symptoms .

Alzheimer's Disease

Research indicates that SSR180711 may also be beneficial in Alzheimer's disease by enhancing cholinergic transmission through its action on α7 nAChRs. This mechanism is similar to that of existing acetylcholinesterase inhibitors but offers a dual approach by also modulating glutamate release .

Q & A

Basic Research Questions

Q. How can the synthesis of (4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride be optimized for high purity?

  • Methodological Answer : Use a stepwise protocol starting with 4-bromophenyl chloroformate and the bicyclic amine precursor. React in anhydrous solvents (e.g., dichloromethane) under nitrogen to minimize hydrolysis. For hydrochloride salt formation, introduce HCl gas or aqueous HCl in methanol/ethanol . Purify via recrystallization using solvent-antisolvent pairs (e.g., methanol/diethyl ether). Monitor purity with elemental analysis, NMR (¹H/¹³C), and mass spectrometry .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : Combine multiple orthogonal methods:

  • NMR spectroscopy : Assign peaks using DEPT-135 and 2D-COSY to resolve bicyclic proton environments .
  • X-ray diffraction (XRD) : Confirm crystalline structure and salt stoichiometry, as demonstrated for analogous fumarate salts .
  • HPLC-UV/ELSD : Quantify impurities (<0.5% threshold) using C18 columns with acetonitrile/water gradients .

Q. How should stability studies be designed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) in sealed vials. Monitor degradation via HPLC for hydrolytic byproducts (e.g., free carboxylic acid). Compare stability across salt forms (e.g., hydrochloride vs. fumarate) to identify optimal formulations .

Q. Which in vitro models are suitable for preliminary pharmacological screening?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., nicotinic acetylcholine receptors, given structural analogs’ activity) . Use HEK-293 cells transfected with target receptors and measure IC₅₀ via radioligand displacement. Validate functional activity with calcium flux assays .

Advanced Research Questions

Q. How can contradictions in pharmacological data between studies be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line, buffer pH). Perform meta-analysis of dose-response curves and assess batch-to-batch variability in compound purity . Use molecular docking to evaluate stereochemical interactions with target receptors, addressing discrepancies in enantiomer activity .

Q. What strategies enhance bioavailability without altering pharmacophore integrity?

  • Methodological Answer :

  • Salt/formulation optimization : Compare hydrochloride with mesylate or tartrate salts for solubility and permeability .
  • Prodrug design : Introduce ester moieties at the carboxylate group, hydrolyzed in vivo to active form .
  • Nanoencapsulation : Use PEGylated liposomes to improve plasma half-life, characterized via dynamic light scattering (DLS) and in vivo PK studies .

Q. How to evaluate environmental persistence and degradation pathways?

  • Methodological Answer : Design OECD 301B biodegradation tests in aqueous media. Monitor abiotic degradation (hydrolysis, photolysis) using LC-QTOF-MS to identify breakdown products. Compare with structurally related brominated compounds (e.g., 4-bromobenzylamine hydrochloride) to predict ecotoxicological risks .

Q. Which computational approaches predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces of the bicyclic core. Use molecular dynamics (MD) simulations to assess binding mode stability in receptor pockets. Validate predictions with synthesized analogs and SPR binding assays .

Q. How to address low reproducibility in synthetic yields during scale-up?

  • Methodological Answer : Implement design of experiments (DOE) to optimize reaction parameters (temperature, stoichiometry). Use inline FTIR for real-time monitoring of intermediate formation. For purification, switch from column chromatography to continuous crystallization for higher throughput .

Q. What are the challenges in characterizing metabolite profiles in preclinical models?

  • Methodological Answer : Administer ¹⁴C-labeled compound to rodents and collect plasma/tissue samples. Extract metabolites using SPE cartridges and identify via HRMS/MS. Compare with in vitro microsomal assays (human/rat liver) to predict interspecies metabolic differences .

Properties

IUPAC Name

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16;/h1-4,12H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBXNVUZXFMNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446031-79-4
Record name SSR-180711 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446031794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SSR-180711 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZY6YR5A3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.